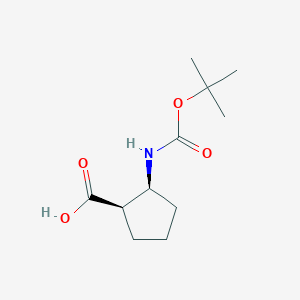

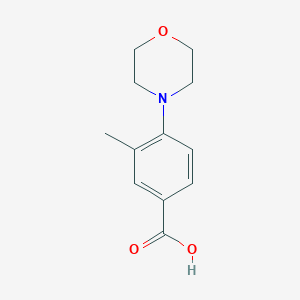

![molecular formula C12H20N2O4 B169737 Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-55-7](/img/structure/B169737.png)

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Overview

Description

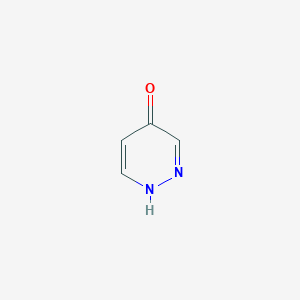

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O4 . It has a molecular weight of 256.30 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 3.63 mg/ml .Scientific Research Applications

Environmental Remediation and Pollution Control

- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have explored the application of radio frequency (RF) plasma reactors for decomposing and converting MTBE, a gasoline additive similar in structure due to the tert-butyl group, into environmentally safer compounds. This research highlights the feasibility of using advanced oxidation processes for the remediation of water and air pollutants containing tert-butyl groups (Hsieh et al., 2011).

Chemical Synthesis and Material Science

- Synthesis of N-heterocycles : Chiral sulfinamides, including those based on tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the versatility of tert-butyl based compounds in synthesizing structurally diverse molecules for potential pharmaceutical applications (Philip et al., 2020).

Biodegradation and Environmental Fate

- Microbial Degradation of MTBE : The degradation pathways of MTBE, which include tert-butyl alcohol (TBA) as a key intermediate, have been reviewed, emphasizing the potential for microbial degradation in both aerobic and anaerobic conditions. This research underscores the environmental fate of tert-butyl group-containing compounds and their impact on groundwater and soil remediation strategies (Schmidt et al., 2004).

Energy and Fuel Additives

- Polymer Membranes for Fuel Additive Purification : Research on the separation of azeotropic mixtures of methanol/MTBE using pervaporation through polymer membranes demonstrates the importance of tert-butyl group-containing compounds in the production and purification of fuel additives. This work points to the potential applications of such compounds in improving fuel performance and reducing emissions (Pulyalina et al., 2020).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTMXISUVQILLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434237 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169206-55-7 | |

| Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)